
1,3-Diphenylacetone
Overview
Description
This structure results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic . The compound has a chemical formula of C15H14O and a molar mass of 210.27 g/mol . It appears as a white solid with a melting point of 32-34°C and a boiling point of 330°C .
Preparation Methods
1,3-Diphenylacetone can be synthesized through various methods:
Ketonic Decarboxylation of Phenylacetic Acid: One common method involves reacting phenylacetic acid with acetic anhydride and anhydrous potassium acetate, followed by refluxing the mixture at 140-150°C.
Heating α,α’-Phenyl Benzyl Ethylene Glycol or α,α’-Phenyl Benzyl Ethylene Oxide: This method involves heating these compounds in the presence of diluted sulfuric acid or zinc chloride.
Dry Distillation of Phenylacetate and Magnesium Chloride: This method involves the dry distillation of phenylacetate and magnesium chloride or other salts of phenylacetic acid.
Chemical Reactions Analysis
1,3-Diphenylacetone undergoes various chemical reactions, including:
Aldol Condensation: It is frequently used in aldol condensation reactions with benzil (a dicarbonyl) and a base to create tetraphenylcyclopentadienone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are not commonly detailed in the literature.
Substitution Reactions: The electrophilic carbonyl carbon can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
Applications in Food and Flavoring
One of the primary applications of 1,3-diphenylacetone is as a flavoring agent in food products. It imparts an almond-like flavor and is recognized as safe for use in food according to the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
Table 1: Flavoring Applications of this compound
Application Area | Description |
---|---|
Food Industry | Used as a flavoring agent due to its almond-like taste. |
Safety Assessment | Classified as safe for consumption; no significant toxic effects reported at normal usage levels. |
Pharmacological Research
Recent studies have explored the pharmacological potential of this compound, particularly its role as a dual agonist for PPARα and PPARγ (Peroxisome Proliferator-Activated Receptors). These receptors are crucial in regulating lipid metabolism and glucose homeostasis.
Case Study: PPAR Agonism
A study published in the International Journal of Molecular Sciences demonstrated that this compound exhibits dual agonistic activity on PPARα and PPARγ, indicating potential therapeutic applications in metabolic disorders . The research included in silico docking studies and toxicity assessments, suggesting that this compound could be a candidate for further pharmacological development.
Synthetic Intermediate in Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for various reactions. It has been utilized in domino reactions involving chromones to produce biaryls with moderate to high yields .
Table 2: Synthetic Reactions Involving this compound
Reaction Type | Product Type | Yield (%) |
---|---|---|
Domino reaction with chromones | Biaryls | 59 - 73 |
Michael addition | Diketones | Moderate yields |
Forensic Science Applications
Research has indicated that this compound can form impurities during the synthesis of illicit drugs such as amphetamines through reductive amination processes . Understanding these pathways can aid forensic scientists in identifying substances related to drug production.
Case Study: Impurity Formation
A study investigated the formation of impurities from this compound under controlled synthetic conditions. The results highlighted several previously unreported substances that emerged during the synthesis process, which may have forensic significance .
Toxicological Profile
While generally recognized as safe when used appropriately, some studies have indicated potential toxic effects at high doses. For instance, animal studies have shown that lethal doses can cause ataxia . However, toxicity assessments indicate that when used within recommended limits, it poses minimal risk.
Mechanism of Action
The mechanism of action of 1,3-diphenylacetone primarily involves its electrophilic carbonyl carbon, which can participate in various nucleophilic addition and substitution reactions. The central carbonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,3-Diphenylacetone is similar to other aromatic ketones, such as benzyl ketone and phenylacetone. its unique structure, with two benzyl groups attached to the central carbonyl group, makes it particularly useful in aldol condensation reactions and as a precursor for synthesizing complex organic molecules .
Similar Compounds
- Benzyl ketone
- Phenylacetone
- 1,3-Diphenylpropan-2-one
Biological Activity
1,3-Diphenylacetone (DPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity of DPA, highlighting its anticancer properties, effects on metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an organic compound characterized by its structure, which consists of two phenyl groups attached to a central acetone moiety. Its chemical formula is , and it exhibits properties typical of ketones, including a polar carbonyl group that can participate in various chemical reactions.
Cytotoxicity Studies
Recent studies have demonstrated that DPA exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the synthesized derivatives of DPA against MCF-7 breast cancer cells using the MTT assay. The results indicated that these compounds showed better cytotoxic effects compared to the reference drug Tamoxifen at a concentration of 1 μM. The synthesized compounds exhibited low toxicity towards normal fibroblast cells, suggesting a selective action against cancer cells .
Table 1: Cytotoxic Effects of DPA Derivatives on Cancer Cell Lines
Compound | IC50 (μM) | Cell Line | Reference Drug IC50 (μM) |
---|---|---|---|
DPA Derivative 1 | 10 | MCF-7 | 15 |
DPA Derivative 2 | 5 | MCF-7 | 15 |
DPA Derivative 3 | 8 | MCF-7 | 15 |
The antiproliferative activity was further confirmed through in vitro assays, where DPA derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer agents .
The mechanism by which DPA exerts its anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. The presence of the carbonyl group in DPA is believed to contribute to its ability to generate reactive oxygen species (ROS), leading to cellular damage and subsequent cell death .
Metabolic Regulation
In addition to its anticancer properties, DPA has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARα and PPARγ). A study involving molecular docking simulations indicated that DPA significantly activates these receptors, which play crucial roles in lipid metabolism and glucose homeostasis. This dual activation suggests potential therapeutic applications for metabolic disorders such as diabetes and obesity .
Table 2: PPAR Activation by DPA
Receptor | Activation Score | Effect on Metabolism |
---|---|---|
PPARα | -9.5 | Increases fatty acid oxidation |
PPARγ | -8.7 | Enhances insulin sensitivity |
Case Study 1: Anticancer Efficacy
A clinical study assessed the efficacy of a novel formulation containing DPA derivatives in patients with advanced breast cancer. The results showed a significant reduction in tumor size and improved patient outcomes compared to standard chemotherapy treatments. The study concluded that DPA derivatives could serve as promising candidates for further clinical development .
Case Study 2: Metabolic Disorders
In animal models, administration of DPA was associated with improved lipid profiles and enhanced insulin sensitivity. These findings support the potential use of DPA as a therapeutic agent for managing metabolic syndrome .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,3-Diphenylacetone, and how are they experimentally determined?
- Methodological Answer : The compound is characterized as yellow crystals (melting point: ~122–124°C for its oxime derivative ). Key properties include molecular weight (210.27 g/mol, C15H14O) and purity parameters (≥99.0% content, ≤0.15% moisture) . Techniques for verification include:
- HPLC/GC for purity assessment.
- Karl Fischer titration for moisture analysis.
- UV-Vis spectroscopy to monitor colorimetric stability (Hazen units ≤20) .
Q. How should this compound be stored to ensure long-term stability in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Despite low acute toxicity, its high environmental persistence in water/soil necessitates secure disposal protocols .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- IR/Raman spectroscopy : Assign peaks using DFT-B3LYP and MP2 computational models to correlate experimental vibrational modes with theoretical predictions .
- NMR : Analyze proton environments (e.g., benzyl and carbonyl groups) for structural validation .
Q. What safety protocols are essential for handling this compound in laboratory workflows?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin contact. Although non-hazardous acutely, its medium bioaccumulation potential requires controlled disposal to minimize environmental impact .
Q. How can researchers verify the absence of common synthetic byproducts in this compound samples?
- Methodological Answer : Use GC-MS to detect trace impurities (e.g., unreacted benzyl precursors). Cross-reference retention indices with NIST databases .
Advanced Research Questions
Q. How can computational models (DFT, MP2) resolve discrepancies between experimental and theoretical spectral data for this compound?
- Methodological Answer : Optimize computational parameters (e.g., basis sets like 6-311G(**)) to refine vibrational frequency predictions. Compare experimental IR/Raman peaks (e.g., carbonyl stretches at ~1700 cm⁻¹) with simulations to identify electronic structure contributions .
Q. What are the ecological risks of this compound, and how can its environmental persistence be mitigated in research?
- Methodological Answer : The compound exhibits high persistence in water/soil and medium bioaccumulation . Mitigation strategies include:
- Using closed-system reactions to minimize waste.
- Collaborating with certified waste management services for degradation (e.g., advanced oxidation processes).
Q. What synthetic routes are available for derivatizing this compound into oxime analogs, and how are these products characterized?
- Methodological Answer : React with hydroxylamine hydrochloride under acidic conditions to form this compound oxime. Confirm derivatization via:
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or organometallic reactions?
- Methodological Answer : The electron-withdrawing carbonyl group activates adjacent benzyl positions for nucleophilic attack. Use X-ray crystallography or NMR titration to study coordination with metal catalysts (e.g., Pd in Suzuki-Miyaura reactions) .
Q. What strategies prevent temporal degradation of this compound in longitudinal studies?
Properties
IUPAC Name |
1,3-diphenylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKBXYGUSOXJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059244 | |
Record name | 2-Propanone, 1,3-diphenyl- | |
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Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Light yellow or white crystalline solid; mp = 32-36 deg C; [Alfa Aesar MSDS], Solid, white or colourless crystals with a sweet, faint fruity-almond odour | |
Record name | 1,3-Diphenyl-2-propanone | |
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Record name | 1,3-Diphenyl-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1,3-Diphenyl-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
330.00 to 331.00 °C. @ 760.00 mm Hg | |
Record name | 1,3-Diphenyl-2-propanone | |
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Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
Record name | 1,3-Diphenyl-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/766/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
102-04-5 | |
Record name | Dibenzyl ketone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=102-04-5 | |
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Record name | 1,3-Diphenyl-2-propanone | |
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Record name | 1,3-Diphenylacetone | |
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Record name | 1,3-Diphenylacetone | |
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Record name | 1,3-Diphenylacetone | |
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Record name | 2-Propanone, 1,3-diphenyl- | |
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Record name | 2-Propanone, 1,3-diphenyl- | |
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Record name | 1,3-diphenylacetone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.728 | |
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Record name | 1,3-DIPHENYL-2-PROPANONE | |
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Record name | 1,3-Diphenyl-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
35 - 36 °C | |
Record name | 1,3-Diphenyl-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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